4-(2,4-dichlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}butan-1-one
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Overview
Description
4-(2,4-dichlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}butan-1-one is a complex organic compound that features a combination of phenoxy, pyrazole, and butanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}butan-1-one typically involves multiple steps:
Formation of the phenoxy group: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy group.
Synthesis of the pyrazole ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]hydrazine with a suitable diketone.
Coupling reaction: The final step involves coupling the phenoxy group with the pyrazole ring using a butanone derivative under specific reaction conditions such as the presence of a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The phenoxy and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary but may include the use of strong bases or acids, and solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the specific reaction.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industry
Agrochemicals: Potential use as a herbicide or pesticide due to its ability to interact with biological systems.
Polymer Science: Could be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}butan-1-one involves its interaction with specific molecular targets. The phenoxy group can mimic natural auxins, leading to uncontrolled growth in plants, making it a potential herbicide. In medicinal applications, the compound may interact with enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxy group.
3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole: Shares the pyrazole and sulfanyl groups.
Uniqueness
4-(2,4-dichlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}butan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O4S/c1-13-21(31-19-7-4-3-6-17(19)26(28)29)14(2)25(24-13)20(27)8-5-11-30-18-10-9-15(22)12-16(18)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVAMAKVVDESRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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